Diethyl (3-cyanophenyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85915-09-9 |
|---|---|
Molecular Formula |
C11H14NO3P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
3-diethoxyphosphorylbenzonitrile |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
LMXYZOINURSLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)C#N)OCC |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Diethyl 3 Cyanophenyl Phosphonate
Reactivity at the Phosphonate (B1237965) Ester Moiety
The diethyl phosphonate group is the most reactive site in the molecule for many chemical transformations. The phosphorus-oxygen-carbon (P-O-C) linkage is susceptible to cleavage under both acidic and basic conditions, and the phosphorus atom itself is an electrophilic center that can be attacked by nucleophiles.
Hydrolysis of the diethyl ester groups is a common and important reaction, leading to the formation of (3-cyanophenyl)phosphonic acid. This transformation is typically carried out under either acidic or basic conditions. nih.gov The hydrolysis of dialkyl phosphonates occurs in a stepwise manner, first yielding the monoester intermediate and then the final phosphonic acid. nih.govnih.gov
The hydrolysis of dialkyl arylphosphonates under acidic conditions is a widely used method to obtain the corresponding phosphonic acids. nih.gov Typically, this reaction is performed by refluxing the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org The general mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water. This leads to the cleavage of the P-O-C bond.
The reaction proceeds in two consecutive steps, with the second hydrolysis step (from monoester to diacid) generally being the rate-determining step. nih.gov For dialkyl arylphosphonates, refluxing with an excess of concentrated HCl for several hours (e.g., 12 hours) can afford the phosphonic acid in good yields, typically ranging from 71–93% depending on the specific substituents on the aryl ring. nih.gov While effective, these conditions are considered harsh and may not be suitable for substrates with acid-sensitive functional groups. nih.gov More recently, methods using trifluoromethanesulfonic acid (TfOH) as a catalyst have been developed, allowing for the hydrolysis of a range of phosphonates at elevated temperatures. acs.orgorganic-chemistry.org
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Dialkyl Arylphosphonates
| Reagent | Conditions | Typical Yield | Reference |
|---|---|---|---|
| Concentrated HCl | Reflux, 1-12 hours | 71–93% | nih.govbeilstein-journals.org |
| Concentrated HBr | Reflux | Variable | nih.gov |
| Trifluoromethanesulfonic acid (TfOH) / Water | 140 °C | Good | acs.orgorganic-chemistry.org |
Base-catalyzed hydrolysis, or saponification, is another common method for converting phosphonate esters to their corresponding acids. This reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govnih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom, leading to the cleavage of the P-O bond.
This process is generally irreversible and can be less corrosive than acid-catalyzed hydrolysis. nih.gov However, it is not suitable for molecules containing base-sensitive functional groups. A key difference from acid catalysis is that base-catalyzed hydrolysis first yields the salt of the phosphonic acid. A subsequent acidification step is required to liberate the free phosphonic acid. nih.gov The rate of base-catalyzed hydrolysis is sensitive to the nature of the alkyl group; for instance, methyl esters hydrolyze significantly faster than isopropyl esters. nih.gov
For substrates that are sensitive to harsh acidic or basic conditions, milder and more selective dealkylation methods are required. The McKenna procedure is a widely recognized method for the gentle cleavage of phosphonate esters. beilstein-journals.orgnih.gov This two-step reaction involves the treatment of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS), which converts the ester into a bis(trimethylsilyl) phosphonate intermediate. nih.govresearchgate.net This intermediate is highly susceptible to solvolysis and is easily cleaved by the addition of a protic solvent like methanol (B129727) or water to yield the final phosphonic acid. beilstein-journals.orgnih.gov The McKenna reaction is known for its high yields, mild conditions, and chemoselectivity, often sparing other functional groups like carboxylate esters. mdpi.comrsc.org
Another effective reagent for this transformation is iodotrimethylsilane (B154268) (TMSI), which also rapidly and quantitatively converts alkyl phosphonates to their trimethylsilyl (B98337) esters at room temperature. rsc.org Similarly, systems using chlorotrimethylsilane (B32843) (TMSCl) in combination with sodium iodide (NaI) or under elevated temperatures in a sealed vessel have been developed for phosphonate dealkylation. google.comnih.gov The use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) is also a viable strategy for this selective dealkylation.
Table 2: Common Reagents for Selective Dealkylation of Diethyl Phosphonates
| Reagent System | Procedure Name | Key Features | Reference |
|---|---|---|---|
| Bromotrimethylsilane (BTMS), then H₂O/MeOH | McKenna Procedure | Mild, high yield, chemoselective | beilstein-journals.orgnih.govresearchgate.net |
| Iodotrimethylsilane (TMSI), then H₂O/MeOH | - | Rapid, quantitative at room temperature | rsc.org |
| Chlorotrimethylsilane (TMSCl) / NaI | - | Alternative to BTMS/TMSI | rsc.org |
| Chlorotrimethylsilane (TMSCl) | - | Requires elevated temperature in a sealed vessel | nih.gov |
Transesterification is a process where the ethyl groups of the diethyl phosphonate are exchanged with other alkyl or aryl groups from an alcohol or phenol (B47542). This reaction can be catalyzed by various agents, including acids, bases, and metal salts. A common method involves refluxing the phosphonate ester in an excess of the desired alcohol in the presence of a catalytic amount of the corresponding sodium alkoxide. google.com For example, refluxing a diaryl phosphonate in an aliphatic alcohol with a catalytic quantity of sodium alkoxide can produce a mixed aryl alkyl phosphonate. google.com
Heterogeneous catalysts, such as metal phosphates (e.g., aluminum, gallium, or iron phosphate), have also been developed for transesterification, offering benefits like high activity and ease of separation from the reaction mixture. google.com Transesterification can also occur as a side reaction in other processes. For instance, in the synthesis of phosphonic acids, if an alcohol is used as a solvent during certain catalytic steps, transesterification can compete with the intended reaction. rsc.org
The phosphorus atom in Diethyl (3-cyanophenyl)phosphonate is electrophilic and can be attacked by a variety of nucleophiles. This reactivity allows for the synthesis of a diverse range of phosphorus-containing compounds. Strong carbon nucleophiles, such as Grignard reagents (RMgX), can react with phosphonate esters to form new carbon-phosphorus bonds. stackexchange.com The reaction of Grignard reagents with diethyl phosphonates can lead to the formation of secondary phosphine (B1218219) oxides or unsymmetrical tertiary phosphine oxides, depending on the reaction conditions and the nature of the Grignard reagent. stackexchange.comtandfonline.com
Other nucleophiles, including those based on oxygen, nitrogen, and sulfur, can also react at the phosphorus center, typically requiring activation of the phosphonate. nih.govresearchgate.net For instance, a method involving activation with triflic anhydride (B1165640) enables the substitution of one of the ethoxy groups by a range of O, N, S, and C nucleophiles. nih.gov This allows for the modular synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates. nih.gov The reaction of phosphoroselenoyl chlorides with Grignard reagents also proceeds via nucleophilic substitution at the phosphorus atom to furnish phosphonoselenoic acid esters. rsc.org
Reactions with Nucleophiles at the Phosphorus Center
Formation of Phosphonamidates and Thiophosphonates
The conversion of this compound into phosphonamidates and thiophosphonates involves the substitution of one or both of the ethoxy groups attached to the phosphorus atom. The formation of phosphonamidates is typically achieved through reaction with amines. This process often requires the activation of the P-O bond, for instance, by converting the phosphonate into a more reactive intermediate like a phosphonochloridate. The subsequent reaction with an amine leads to the formation of a P-N bond, yielding the corresponding phosphonamidate.
The synthesis of thiophosphonates involves the replacement of the phosphoryl oxygen (P=O) with a sulfur atom (P=S) or the substitution of the alkoxy groups with thioalkoxy groups. A common method for thionation is the treatment of the phosphonate with Lawesson's reagent. This reaction effectively converts the P=O double bond into a P=S double bond, yielding the diethyl (3-cyanophenyl)thiophosphonate.
Structure-Reactivity Correlations in Nucleophilic Substitution
The reactivity of this compound in nucleophilic substitution reactions at the phosphorus atom is influenced by the electronic properties of the cyanophenyl group. The cyano group is an electron-withdrawing group, which affects the electrophilicity of the phosphorus atom.
The presence of the electron-withdrawing cyano group at the meta-position of the phenyl ring increases the electrophilic character of the phosphorus atom. This is due to the inductive effect (-I) and the resonance effect (-M) of the cyano group, which pull electron density away from the phosphorus center. As a result, this compound is more susceptible to nucleophilic attack at the phosphorus atom compared to unsubstituted diethyl phenylphosphonate (B1237145).
Studies on the hydrolysis of substituted phenylphosphonates have shown a correlation between the Hammett substituent constant (σ) of the substituent on the phenyl ring and the rate of hydrolysis. For substituents with positive σ values, such as the cyano group, the rate of hydrolysis is enhanced. This observation is consistent with a mechanism involving nucleophilic attack on the phosphorus atom in the rate-determining step.
Reactivity at the Cyanophenyl Moiety
The cyanophenyl part of the molecule offers additional sites for chemical transformations, including reactions at the cyano group and on the aromatic ring.
Nucleophilic Substitution Reactions of the Cyano Group
The cyano group of this compound can undergo nucleophilic substitution reactions, providing a pathway to other functional groups. For instance, the cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(diethoxyphosphoryl)benzoic acid. This transformation is a classic example of the conversion of a nitrile to a carboxylic acid.
Another important reaction is the [2+3] cycloaddition of azides to the cyano group, which leads to the formation of a tetrazole ring. Specifically, the reaction of this compound with sodium azide (B81097) in the presence of a Lewis acid like zinc chloride results in the formation of diethyl (3-(1H-tetrazol-5-yl)phenyl)phosphonate. This transformation highlights the utility of the cyano group as a precursor for the synthesis of heterocyclic systems.
Reduction of the Cyano Group to Amine Derivatives
The cyano group can be reduced to a primary amine, providing a route to aminomethyl-substituted phenylphosphonates. A common method for this reduction is catalytic hydrogenation. For example, the reduction of this compound using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst yields diethyl (3-(aminomethyl)phenyl)phosphonate. This reaction is a valuable tool for introducing a basic amino group into the molecule, which can be useful for further functionalization or for modulating the biological activity of the compound.
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, although the presence of two deactivating groups influences the reactivity and regioselectivity of these transformations.
Both the diethylphosphonate group and the cyano group are deactivating and meta-directing substituents on the benzene (B151609) ring. The phosphonate group is deactivating due to the electron-withdrawing nature of the phosphoryl group, and it directs incoming electrophiles to the meta-position. Similarly, the cyano group is strongly deactivating and a meta-director due to its inductive and resonance effects.
When both of these groups are present on the same aromatic ring, as in this compound, their directing effects are additive. Both groups direct incoming electrophiles to the positions meta to themselves. In the case of a 1,3-disubstituted benzene ring, the possible positions for electrophilic attack are C4, C5, and C6. Both the phosphonate and the cyano group direct to the C5 position. The C4 and C6 positions are also meta to one of the groups but ortho or para to the other, making them less favored. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position, which is meta to both existing substituents.
While the strong deactivating nature of both substituents makes electrophilic aromatic substitution challenging, requiring harsh reaction conditions, the regiochemical outcome is predictable.
Reactivity at the Alpha-Carbon and Other Functional Sites
The carbon atom adjacent to the phosphorus atom (the alpha-carbon) in phosphonates can exhibit nucleophilic character, particularly after deprotonation. This reactivity is central to several important carbon-carbon and carbon-heteroatom bond-forming reactions.
Horner–Wadsworth–Emmons Type Reactions (if applicable to specific derivatives)
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. wikipedia.orgyoutube.com For a derivative of this compound to participate in an HWE reaction, it would first need to be functionalized at the alpha-position with a group that can be deprotonated to form a stabilized carbanion. For example, if a cyanomethyl group were attached to the alpha-carbon, the resulting phosphonate could undergo HWE reactions. enamine.netsigmaaldrich.com
The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The stereoselectivity can be influenced by the reaction conditions, including the base used, the solvent, and the temperature, as well as the steric and electronic nature of the reactants. researchgate.net
Pudovik Reactions with C=O or C=N Bonds
The Pudovik reaction involves the addition of a P-H bond from a phosphite (B83602) across a carbon-heteroatom double bond, such as a carbonyl (C=O) or an imine (C=N) group. wikipedia.org This reaction is a fundamental method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. nih.govresearchgate.net
In the context of this compound, the Pudovik reaction would typically involve a derivative where the phosphonate is converted to a species with a P-H bond, which then reacts with an aldehyde, ketone, or imine. The addition across a C=O bond yields an α-hydroxyphosphonate, while addition to a C=N bond produces an α-aminophosphonate. wikipedia.orgnih.gov The reaction is often catalyzed by a base. wikipedia.org
Asymmetric versions of the Pudovik reaction have been developed to control the stereochemistry of the newly formed stereocenter. wikipedia.org These reactions often employ chiral organocatalysts, such as chiral amines, to induce enantioselectivity in the addition of the phosphite to the electrophilic carbonyl or imine partner. wikipedia.org This allows for the synthesis of enantioenriched α-hydroxy- and α-aminophosphonates.
Phospha-Michael Addition Reactions
The phospha-Michael addition is a conjugate addition of a phosphorus nucleophile to an α,β-unsaturated compound. rsc.orgnih.gov Similar to the Pudovik reaction, for this compound to act as the nucleophile, it would need to be in a form that can generate a phosphite anion or a related nucleophilic phosphorus species.
This reaction is a versatile method for forming C-P bonds and is catalyzed by a variety of reagents, including bases, acids, and metal complexes. nih.govmdpi.com The reaction leads to the formation of 1,4-addition products, which are valuable intermediates in organic synthesis. mdpi.com
Table 2: Comparison of Key Reactions at the Alpha-Carbon and Other Functional Sites
| Reaction Type | Reactants | Product(s) | Key Features |
| Horner–Wadsworth–Emmons | Phosphonate carbanion, Aldehyde/Ketone | Alkene | Forms C=C bonds, generally E-selective |
| Pudovik Reaction | Phosphite, Aldehyde/Ketone/Imine | α-Hydroxyphosphonate, α-Aminophosphonate | Forms C-P and C-O/C-N bonds |
| Phospha-Michael Addition | Phosphorus nucleophile, α,β-Unsaturated compound | 1,4-Adduct | Forms C-P bond via conjugate addition |
Rearrangement Reactions
Comprehensive studies detailing the specific rearrangement reactions of this compound are not extensively documented in publicly available scientific literature. However, based on the reactivity of the broader class of aryl phosphonate esters, potential rearrangement pathways can be considered. One of the most relevant transformations for this class of compounds is the phospho-Fries rearrangement.
The phospho-Fries rearrangement involves the intramolecular migration of a phosphonate group from a phenolic oxygen to a carbon atom on the aromatic ring, typically catalyzed by a Lewis or Brønsted acid, or induced photochemically. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This reaction is analogous to the well-known Fries rearrangement of phenolic esters. wikipedia.orgorganic-chemistry.org The rearrangement can lead to the formation of ortho- and para-hydroxyarylphosphonates, with the product distribution often influenced by reaction conditions such as temperature and the solvent used. wikipedia.orgorganic-chemistry.org
In a typical acid-catalyzed phospho-Fries rearrangement, the Lewis acid coordinates to the phosphoryl oxygen, which polarizes the P-OAr bond. wikipedia.org This facilitates the cleavage of the bond to form an acylium-like phosphonyl cation and a phenoxide-Lewis acid complex. The electrophilic phosphonyl cation then attacks the aromatic ring, preferentially at the ortho and para positions, in a process similar to electrophilic aromatic substitution. wikipedia.org Subsequent hydrolysis liberates the hydroxyarylphosphonate product. organic-chemistry.org
An alternative, the anionic phospho-Fries rearrangement, occurs under basic conditions. sigmaaldrich.com This variant involves the deprotonation of the aromatic ring, often directed to the ortho position, followed by the migration of the phosphonate group. tandfonline.com
While no specific examples for this compound are available, a generalized representation of a phospho-Fries rearrangement for a generic aryl phosphonate is presented below. The presence of the electron-withdrawing cyano group at the meta position would be expected to influence the regioselectivity of such a rearrangement.
Table 1: Representative Example of a Phospho-Fries Rearrangement
The following table outlines a general transformation for the phospho-Fries rearrangement of an aryl diethyl phosphate (B84403), which is a closely related reaction, to illustrate the principle.
Applications of Diethyl 3 Cyanophenyl Phosphonate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
Diethyl (3-cyanophenyl)phosphonate's utility in organic synthesis is largely attributed to its role as a adaptable intermediate. This versatility stems from the reactivity of its functional groups, which can be selectively transformed to introduce new functionalities and build molecular complexity.
Precursor to Structurally Diverse Organophosphorus Compounds
This phosphonate (B1237965) is a valuable starting material for the synthesis of a wide range of organophosphorus compounds. nih.gov The phosphonate moiety can undergo various transformations, such as hydrolysis to the corresponding phosphonic acid or conversion to other esters. These modifications are crucial for tuning the physical and biological properties of the final products. nih.gov For instance, phosphonic acids are known for their applications in medicinal chemistry and materials science due to their ability to mimic phosphates and coordinate with metal ions. nih.gov
The presence of the cyano group further enhances its synthetic potential. This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, leading to the formation of diverse heterocyclic systems containing a phosphonate group. This dual reactivity makes this compound a powerful tool for generating libraries of structurally diverse organophosphorus compounds for various applications, including drug discovery and agrochemical research. unl.pt
Building Block for Complex Molecules and Heterocycles
The strategic placement of the cyano and phosphonate groups on the phenyl ring makes this compound an ideal building block for constructing more complex molecular architectures, including various heterocyclic compounds. The cyano group can act as a key handle for carbon-carbon and carbon-heteroatom bond formation.
For example, the cyano group can be readily converted into an amidine or a tetrazole ring, which are important pharmacophores in medicinal chemistry. Furthermore, the aromatic ring itself can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents and the construction of elaborate molecular scaffolds. The Horner-Wadsworth-Emmons reaction, a staple in organic synthesis for creating carbon-carbon double bonds, can be employed using phosphonates derived from this precursor. enamine.netcymitquimica.com
Enabling New Synthetic Methodologies
Beyond its role as a versatile building block, this compound and its derivatives are instrumental in the development of new and efficient synthetic methodologies, particularly in the realm of asymmetric synthesis.
Strategy for Asymmetric Synthesis of Chiral Phosphonates
The development of methods for the enantioselective synthesis of chiral phosphonates is a significant area of research, as the biological activity of these compounds is often dependent on their stereochemistry. unl.ptresearchgate.net this compound can serve as a prochiral substrate in various asymmetric reactions, enabling the synthesis of optically active phosphonates.
A major strategy for achieving asymmetric synthesis involves the use of chiral catalysts. Various classes of catalysts have been explored for the enantioselective transformation of substrates like this compound.
Squaramides: Chiral squaramide-based organocatalysts have proven to be highly effective in promoting a variety of asymmetric reactions. organic-chemistry.orgacs.orgnih.gov These catalysts, derived from cinchona alkaloids, can activate substrates through hydrogen bonding, facilitating enantioselective bond formation. organic-chemistry.orgnih.govrsc.org They have been successfully employed in Michael additions and other conjugate addition reactions involving phosphonates, affording products with high enantioselectivities. nih.gov
TADDOLs: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and their derivatives are versatile chiral ligands and auxiliaries used in a wide range of asymmetric transformations. ed.ac.ukacs.org They can be incorporated into chiral phosphites or phosphoramidites, which then act as ligands for transition metal catalysts in reactions such as asymmetric allylic alkylations and hydrogenations. nih.govrsc.org The well-defined chiral environment provided by the TADDOL backbone allows for excellent stereocontrol.
Crown Ethers: Chiral crown ethers represent another class of catalysts that can be utilized in asymmetric synthesis. tandfonline.comamanote.com Their ability to bind cations can influence the reactivity and stereoselectivity of a reaction. nih.gov By incorporating a chiral backbone and phosphine (B1218219) or phosphonate functionalities, these "CrownPhos" ligands can create a unique chiral environment for metal-catalyzed reactions. tandfonline.comacs.org The host-guest interactions within the crown ether cavity can modulate the catalytic activity and enantioselectivity. nih.govacs.org
An alternative to using chiral catalysts is the attachment of a chiral auxiliary to the prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to afford the enantiomerically enriched product. In the context of phosphonate synthesis, a chiral alcohol could be used to form a chiral phosphonate ester. Subsequent reactions on the molecule would be influenced by the stereocenter of the auxiliary, leading to a diastereoselective transformation. After the desired transformation, the chiral auxiliary can be cleaved to yield the chiral phosphonic acid or another phosphonate ester. This approach offers a powerful method for controlling stereochemistry in the synthesis of complex chiral phosphonates. proquest.com
Enantioselective C-P Bond Forming Reactions
The creation of chiral organophosphorus compounds, where the phosphorus atom itself or an adjacent carbon atom is a stereocenter, is a significant area of synthetic chemistry. While direct enantioselective reactions involving this compound are specific, the principles of asymmetric C-P bond formation are well-established and applicable.
Modern synthetic methods allow for the enantioselective formation of C-P bonds through various catalytic strategies. researchgate.netunizar.es Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone for creating aryl-P bonds. nih.gov The development of chiral ligands, such as JOSIPHOS-type bidentate phosphines, has enabled dynamic kinetic C-P cross-coupling reactions to produce axially chiral biaryl phosphines with high enantioselectivity. us.es Another powerful approach is the nickel-catalyzed asymmetric cross-coupling, which has been successfully used to synthesize P-stereogenic alkynylphosphines. rsc.orgnih.gov These reactions often tolerate a wide variety of functional groups, which is crucial for complex molecule synthesis. nih.gov
Furthermore, organocatalysis offers a metal-free alternative for enantioselective C-P bond formation. For example, the asymmetric Pudovik reaction, which involves the addition of a phosphite (B83602) to an aldehyde, can be catalyzed by chiral squaramides to produce enantiomerically enriched α-hydroxy phosphonates with yields often exceeding 95% and enantioselectivities up to >99%. researchgate.netunizar.es This type of reaction could be adapted for substrates derived from this compound.
A summary of representative catalytic systems for enantioselective C-P bond formation is presented below.
| Catalyst Type | Reaction | Products | Typical Enantioselectivity (ee) |
| Chiral Palladium Complexes | Cross-coupling of racemic triflates and phosphines | Axially Chiral P,N Ligands | Good to high |
| Chiral Nickel Complexes | Asymmetric C(sp)-P cross-coupling | P-stereogenic alkynylphosphines | 76–90% |
| Chiral Squaramide Organocatalysts | Asymmetric Pudovik Reaction | α-hydroxy phosphonates | 64% to >99% |
Table 1: Examples of Catalytic Systems for Asymmetric C-P Bond Formation.
Ligand and Catalyst Precursor Development
The dual functionality of this compound, possessing both a phosphonate group and a cyano group, makes it an interesting candidate for the development of novel ligands and catalysts.
Phosphorus compounds, particularly phosphines, are among the most important ligands in homogeneous catalysis, stabilizing metal centers and modulating their reactivity. tcichemicals.comyoutube.com The electronic and steric properties of phosphine ligands are critical for the efficiency of catalytic cycles in reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. tcichemicals.comnih.gov
While phosphines are more common, phosphonates can also act as ligands, coordinating to metal ions. scispace.com The phosphonate group [RPO(OH)₂] and its esters can bind to metal ions, forming hybrid metal-phosphonate materials with diverse structures and chemical properties. scispace.com These materials have found use as heterogeneous catalysts. mdpi.com The presence of the cyano group on the phenyl ring of this compound offers an additional coordination site, allowing for the potential formation of bidentate or bridging ligands, which could lead to unique catalytic activities. The design of bulky and electron-rich phosphine ligands has been shown to dramatically improve the efficiency of many cross-coupling reactions. nih.govnih.gov
The modification of phosphonate-containing molecules is a key strategy for designing new catalytic systems. acs.org By functionalizing a catalytic complex with phosphonic acid groups, it's possible to "polymerize" the complex with a metal salt to create organic-inorganic hybrid materials that act as supported catalysts. acs.org
A significant area of development is in bifunctional catalysis, where a molecule contains two distinct catalytic sites that can act synergistically. acs.orguq.edu.au For example, materials incorporating both acidic (P-OH) and basic (-NH₂) groups have been synthesized and show outstanding activity in reactions like the cycloaddition of CO₂ to aziridines. acs.orguq.edu.au this compound could serve as a precursor for such systems. The cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, creating a bifunctional scaffold with the phosphonate group. These tailored catalysts have applications ranging from biomass conversion to fine chemical synthesis. acs.orgresearchgate.net
| Precursor Type | Catalytic System | Potential Application | Reference |
| Metal Phosphonate Frameworks | Heterogeneous catalysts | Coupling reactions, reductions, oxidations | scispace.com |
| Bifunctional Phosphonates | Acid-base catalysts | CO₂ conversion, cascade reactions | acs.orguq.edu.au |
| Phosphonate-Modified Complexes | Supported catalysts | Hydrogenation, epoxidation | acs.org |
Table 2: Design Strategies for Phosphonate-Based Catalysts.
Functional Material Precursors and Advanced Chemical Scaffolds
Phosphonopeptides are analogues of natural peptides where a phosphonic acid group replaces a carboxylic acid group, or a phosphonamidate bond replaces a peptide bond. rsc.orgnih.gov These mimics are valuable as enzyme inhibitors and probes for studying biological processes. rsc.orgbeilstein-journals.org The synthesis of these complex molecules often involves the coupling of amino acids with aminophosphonic acids or their derivatives. rsc.org
The structural similarity of α-aminophosphonic acids to α-amino acids allows them to be incorporated into peptide chains. nih.gov this compound, after suitable functional group transformations (e.g., reduction of the cyano group to an amine and subsequent elaboration), could serve as a building block for novel phosphonopeptide structures. The synthesis of phosphonopeptides can be challenging, often requiring specialized coupling reagents or multi-step procedures to form the key phosphonamidate or phosphonate ester linkages. nih.govspringernature.com
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive side chains. nih.govbiosynth.com The C-terminal carboxyl group is typically protected by forming an ester or by anchoring it to a solid support. nih.gov
While not a standard application, phosphonates could conceptually be explored as C-terminal protecting groups. The synthesis of phosphonodepsipeptides, which contain a P-O-C linkage replacing the amide bond, involves the reaction of a phosphonic acid derivative with a hydroxy acid. beilstein-journals.org A similar strategy could potentially be used to protect the C-terminal carboxylic acid of an amino acid. However, the stability of such a linkage and the conditions required for its cleavage would need to be carefully optimized to be compatible with standard peptide synthesis protocols, such as the Fmoc/tBu or Boc/Bzl strategies. biosynth.com The use of phosphonate-based protecting groups for phosphate (B84403) groups in phosphopeptide synthesis is more established, highlighting the chemical compatibility of the phosphonate moiety in the context of peptide chemistry. sigmaaldrich.com
Peptide Synthesis and Mimicry
Support-Aided Precipitation in Liquid-Phase Peptide Synthesis
Liquid-phase peptide synthesis (LPPS) presents a hybrid approach that merges the advantages of traditional solid-phase and solution-phase methods. mdpi.comresearchgate.net This technique utilizes a soluble support, often a polymer tag, to which the growing peptide chain is anchored. mdpi.comresearchgate.net The key advantage of LPPS is that reactions occur in a homogeneous solution, while the purification of the intermediate peptide is simplified by precipitation. mdpi.comnih.govresearchgate.net By altering solvent polarity, the polymer-supported peptide can be selectively precipitated, leaving impurities and excess reagents in the solution. mdpi.comresearchgate.net
This methodology enhances efficiency and scalability, which is crucial for the industrial production of peptide-based therapeutics. nih.gov Reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have been successfully employed as coupling agents in LPPS, facilitating rapid and efficient peptide bond formation with the generation of water-soluble by-products. mdpi.comresearchgate.netnih.gov After each coupling and deprotection cycle, the growing peptide anchored to a lipophilic tag can be isolated by adding a precipitating agent like acetonitrile. mdpi.com While direct applications of this compound in this specific context are not extensively documented, its structural framework is amenable to modification for use as a building block in LPPS, where the phosphonate moiety could be incorporated into a peptide backbone or a side chain.
Synthesis of Phosphonopeptide Analogues
Phosphonopeptides, where a phosphonamidate or a phosphinic acid group replaces a standard peptide bond, are of significant interest as enzyme inhibitors and haptens for generating catalytic antibodies. nih.govrsc.orgnih.gov Their tetrahedral phosphorus center can mimic the transition state of amide or ester hydrolysis, making them potent inhibitors of enzymes like proteases. nih.govnih.gov
The synthesis of phosphonopeptides often involves the phosphonylation of amino acid or peptide esters with N-protected aminoalkylphosphonochloridates. nih.gov These crucial phosphonochloridate intermediates are typically prepared by chlorinating the corresponding dialkyl phosphonates. nih.gov Compounds like this compound can serve as precursors in such synthetic routes. For instance, a dialkyl arylphosphonate can be transformed into a more reactive intermediate for subsequent coupling with an amino acid or peptide fragment. The cyano group on the phenyl ring offers a site for further chemical modification, allowing for the creation of diverse and functionally complex phosphonopeptide libraries.
Classic liquid-phase synthesis has also been employed to create complex phosphonopeptides that have shown potential as potent inhibitors of enzymes such as the hepatitis C virus NS3 protease. rsc.org
Development of Chemical Probes for Enzymatic Studies
The study of enzyme mechanisms and the development of specific inhibitors are critical areas of medicinal chemistry. Aryl phosphonates, including this compound, provide a versatile scaffold for designing chemical probes to investigate enzymatic function and inhibition. rsc.orgbohrium.com
Phosphonate Groups as Stable Phosphate Bioisosteres
Phosphonates are widely recognized as effective bioisosteres of phosphates. nih.govresearchgate.netcambridgemedchemconsulting.com This is due to the substitution of a hydrolytically labile oxygen atom in a phosphate ester with a carbon atom, forming a stable P-C bond. nih.govresearchgate.netnih.gov This structural modification results in compounds that are significantly more resistant to chemical and enzymatic hydrolysis, as well as thermal decomposition. researchgate.net
The tetrahedral geometry of the phosphonate group closely resembles that of the phosphate group, allowing phosphonate-containing molecules to interact with the active sites of enzymes that process phosphorylated substrates. nih.govresearchgate.net However, the replacement of an ester oxygen with a methylene (B1212753) group can alter the pKa values, which may be critical for biological recognition. cambridgemedchemconsulting.comnih.gov For example, the second pKa of a phosphonate is typically higher (~7.6) than that of a phosphate (~6.4). researchgate.net This difference in acidity can influence binding affinity and biological activity. Despite this, the enhanced stability of phosphonates makes them invaluable tools for designing analogues of enzyme substrates or cofactors, particularly for mimicking chemically unstable phosphate intermediates. researchgate.net This strategy has been successfully used to develop competitive inhibitors for a range of enzymes, including phosphatases and polymerases. researchgate.netresearchgate.net
| Feature | Phosphate Ester | Phosphonate Ester |
| Key Bond | P-O-C | P-C |
| Stability | Prone to hydrolysis | Resistant to hydrolysis researchgate.net |
| Geometry | Tetrahedral | Tetrahedral researchgate.net |
| pKa2 (approx.) | ~6.4 researchgate.net | ~7.6 researchgate.net |
Probing Enzyme Inhibition Mechanisms via Phosphonate Analogs
Phosphonate analogues are instrumental in probing the mechanisms of enzyme inhibition due to their ability to act as transition-state mimics. nih.govresearchgate.net For hydrolytic enzymes like proteases and phosphatases, the reaction proceeds through a high-energy tetrahedral transition state. The stable tetrahedral structure of the phosphonate group effectively mimics this transient state, allowing phosphonate-containing inhibitors to bind with high affinity to the enzyme's active site. researchgate.netnih.gov
Aryl-containing phosphonates have been synthesized and evaluated as inhibitors of protein-tyrosine phosphatases (PTPs), which are important regulatory enzymes. nih.gov For example, a study of 15 different aryl-containing phosphonates revealed that several compounds were potent inhibitors of PTP-1B and the serine/threonine phosphatase PP-2A. nih.gov The most effective compounds exhibited IC50 values in the micromolar range, demonstrating their potential as tools for studying phosphatase-mediated signal transduction. nih.gov
The inhibitory activity of these compounds highlights the importance of the aryl group in mediating interactions within the enzyme's active site. The specific structure of the aryl ring can be modified to enhance binding affinity and selectivity. The presence of a cyano group on the phenyl ring of this compound provides a handle for such modifications, enabling the synthesis of targeted inhibitors for specific phosphatases.
Table of Aryl Phosphonate Inhibitory Activity nih.gov
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | Competitive |
| (Naphth-1-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | Not specified |
| (Naphth-2-yl)difluoromethylphosphonic acid | PP-2A | 40-50 | Not specified |
| (Naphth-1-yl)difluoromethylphosphonic acid | PP-2A | 40-50 | Not specified |
This table presents data for related aryl phosphonate compounds to illustrate the general principles of enzyme inhibition by this class of molecules.
A sophisticated application of phosphonate chemistry is the design of synthetic antigens to elicit catalytic antibodies, also known as abzymes. nih.govtandfonline.comnih.govucsf.edu This approach is founded on the transition-state theory of enzyme catalysis, which posits that enzymes accelerate reactions by stabilizing the transition state of the substrate. nih.gov By using a stable molecule that mimics this transition state as a hapten (a small molecule that can elicit an immune response when attached to a larger carrier protein), it is possible to generate antibodies that possess a binding pocket complementary to the transition state. nih.govnih.govnih.govresearchgate.net These antibodies can then function as catalysts for the corresponding reaction. youtube.com
Phosphonates, particularly phosphonate esters, are excellent transition-state analogues for the hydrolysis of carboxylic esters and amides. nih.govnih.gov Their tetrahedral structure and negative charge distribution resemble the transition state of these reactions. nih.gov When a phosphonate hapten is conjugated to a carrier protein and used to immunize an animal, the resulting antibodies can exhibit catalytic activity, accelerating the hydrolysis of the corresponding ester or amide substrate. nih.govtandfonline.com The specificity of these catalytic antibodies is often rigorous, reflecting the structure of the phosphonate hapten used in their elicitation. nih.gov This technology demonstrates the power of mechanistic design in creating novel biocatalysts.
Synthetic Routes to Phosphorylated Scaffolds with Defined Stereochemistry
The generation of phosphorylated scaffolds with precise three-dimensional arrangements of atoms, known as defined stereochemistry, is a pivotal goal in medicinal chemistry and materials science. The specific spatial orientation of functional groups within a molecule can profoundly influence its biological activity or material properties. Consequently, the development of synthetic routes that afford stereochemically pure phosphonate compounds is an area of significant research interest.
However, a review of the current scientific literature indicates that this compound has not been documented as a substrate or reagent in synthetic routes specifically designed to produce phosphorylated scaffolds with defined stereochemistry. Research to date has not explored its application in asymmetric synthesis or stereoselective transformations.
While general methodologies for achieving stereoselectivity in the synthesis of phosphonates are well-established—including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions—the application of these techniques to this compound has not been reported. The presence of the cyano group on the phenyl ring introduces electronic and steric factors that could influence the stereochemical outcome of such reactions, but empirical data from targeted studies are not available.
Detailed research findings, including reaction conditions, yields, and the degree of stereoselectivity (e.g., diastereomeric excess or enantiomeric excess) for the conversion of this compound into chiral, non-racemic phosphorylated products, are absent from the peer-reviewed literature. As such, there are no established protocols or data to present for this specific application.
This represents a notable gap in the exploration of this compound's synthetic utility. Future research in this area would be necessary to determine its suitability as a precursor for the stereoselective synthesis of novel phosphorylated structures. Such studies would need to systematically investigate its reactivity with various chiral catalysts and reagents to map out potential synthetic pathways.
Theoretical and Mechanistic Investigations
Computational Chemistry and DFT Studies
Computational methods have become indispensable in modern chemistry for exploring reaction landscapes that may be difficult to study experimentally. DFT, in particular, offers a balance of accuracy and computational cost for investigating the properties and reactivity of molecules like Diethyl (3-cyanophenyl)phosphonate.
While specific DFT studies detailing the reaction mechanisms exclusively for this compound are not widely available in the public literature, extensive research on related phosphonates provides a strong basis for understanding its likely mechanistic pathways.
The synthesis of phosphonates often involves the Michaelis-Arbuzov reaction. jk-sci.comwikipedia.org DFT studies on the classical Michaelis-Arbuzov reaction show a two-step mechanism. The first step is a nucleophilic SN2 attack by the phosphorus atom of a trialkyl phosphite (B83602) on an alkyl halide, leading to a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.orgchemrxiv.org The second step involves the displacement of an alkyl group from the intermediate by the halide anion, also via an SN2 pathway, to yield the final phosphonate (B1237965) product. jk-sci.comwikipedia.org For aryl halides, such as the precursors to this compound, the classical SN2 mechanism is less favorable. Instead, transition-metal-catalyzed variants (e.g., using Nickel or Palladium) or radical-based mechanisms are more common. mdpi.comresearchgate.net
DFT calculations have also been employed to study the mechanisms of other phosphonate syntheses. For instance, in the reaction of triphenyl phosphite with β-nitrostyrene to form α-cyanophosphonates, a related class of compounds, DFT (specifically the M062X method) was used to compare three potential mechanistic pathways involving the initial nucleophilic attack at different sites of the nitrostyrene (B7858105) molecule. jk-sci.comresearchgate.net Such studies optimize the geometries of reactants, products, intermediates, and transition states to determine the most energetically favorable route. jk-sci.comresearchgate.net
The hydrolysis of phosphonates, a key transformation, is also amenable to computational investigation. DFT studies on phosphodiester cleavage, a related process, indicate that the mechanism can involve general base catalysis, with the flexibility of a metal ion's coordination sphere and hydrogen bonding playing crucial roles in stabilizing intermediates and lowering energy barriers for proton transfer. nih.gov For the acid-catalyzed hydrolysis of phosphonates, computational studies can model the protonation steps and the subsequent nucleophilic attack of water, identifying the transition states and intermediates along the reaction coordinate. chim.it
Computational analysis is a powerful tool for predicting the stereochemistry of reactions involving phosphorus centers. The synthesis of chiral phosphonates can be achieved through various asymmetric methods, and DFT calculations can help rationalize the observed stereoselectivity. mdpi.commdpi.com
For reactions proceeding through a chiral catalyst, computational models can elucidate the interactions between the substrate, the catalyst, and the reagents in the transition state. For example, in the asymmetric synthesis of P-stereogenic phosphonates using chiral nucleophilic catalysts, the stereochemical outcome can be explained by the preferential formation of one diastereomeric pentavalent intermediate over another due to steric hindrance. mdpi.com DFT calculations can model these intermediates and the subsequent elimination pathways to predict which enantiomer of the product will be favored. mdpi.com The analysis can also consider stabilizing interactions like π-π or π-cation stacking between the catalyst and the substrate. mdpi.com
In substrate-controlled diastereoselective reactions, such as the addition of phosphorus nucleophiles to chiral carbonyl compounds, DFT calculations can model the preferential approach of the nucleophile from the less sterically hindered face of the substrate, thus explaining the observed stereochemical outcome. chim.it While specific studies on the stereoselective synthesis of this compound are not prominent, these general principles, elucidated through computational analysis of similar systems, are directly applicable.
The electronic structure of this compound, particularly the influence of the meta-substituted cyano group, dictates its reactivity. The cyano group is a strong electron-withdrawing group through both inductive and resonance effects.
DFT calculations can provide a detailed picture of the electronic distribution within the molecule. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are common tools used in these studies. nih.gov NBO analysis can reveal hyperconjugative interactions and the delocalization of charge, while MEP maps visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
For this compound, the phosphorus atom of the P=O group is an electrophilic center, susceptible to nucleophilic attack. The electron-withdrawing cyano group on the phenyl ring is expected to increase the electrophilicity of the phosphorus atom compared to an unsubstituted diethyl phenylphosphonate (B1237145). This is because the cyano group withdraws electron density from the phenyl ring, which in turn pulls electron density from the phosphonate moiety. Computational studies on para-substituted triphenylboroxines, another system with substituted aromatic rings, have shown that π-electron-withdrawing groups can significantly influence the electronic properties and stability of the molecule. nih.gov A comparison between a phosphonate group and a carboxylate group indicated that the neutral phosphonic acid group is more electron-withdrawing than a carboxylic acid group. reddit.com This strong electron-withdrawing character is a key feature of the electronic structure of this compound.
Kinetic and Thermodynamic Studies of Transformations
Kinetic and thermodynamic studies quantify the rates and energy changes associated with chemical reactions, providing essential data for understanding reaction mechanisms and predicting product distributions.
The kinetics of transformations involving arylphosphonates have been investigated, particularly for hydrolysis reactions. The acidic hydrolysis of dialkyl arylphosphonates is a two-step process, involving the sequential cleavage of the two P-O-C ester bonds. researchgate.net Kinetic studies on a series of substituted diethyl arylphosphonates have shown that both steps typically follow pseudo-first-order kinetics. researchgate.net
A key finding from these studies is the significant influence of substituents on the phenyl ring on the reaction rate. Electron-withdrawing groups, such as the cyano group in this compound, have been shown to increase the rate of hydrolysis. researchgate.net This is consistent with a mechanism where nucleophilic attack on the electrophilic phosphorus atom is a key step; electron-withdrawing groups enhance the electrophilicity of the phosphorus center, making it more susceptible to attack by water. Conversely, electron-donating groups slow down the reaction. researchgate.net In these consecutive reactions, the cleavage of the second ester bond is generally found to be the rate-determining step. researchgate.net
The effect of substituents on reaction rates can be quantitatively described by the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). pharmacy180.comwikipedia.org For the hydrolysis of substituted benzamides and benzyl (B1604629) chlorides, for example, linear Hammett plots are often observed, indicating that the electronic effects of the substituents systematically influence the reaction rate. viu.calibretexts.org A positive ρ value for the hydrolysis of arylphosphonates would confirm that the reaction is accelerated by electron-withdrawing substituents and that negative charge is developing (or positive charge is being lost) in the transition state. wikipedia.org
The table below, compiled from studies on related substituted diethyl arylphosphonates, illustrates the effect of substituents on hydrolysis rates.
| Substituent (X) on Diethyl X-phenylphosphonate | Relative Hydrolysis Rate (krel) | Hammett Substituent Constant (σp) |
|---|---|---|
| p-OCH3 | 0.5 | -0.27 |
| p-CH3 | 0.8 | -0.17 |
| H | 1.0 | 0.00 |
| p-Cl | 2.5 | +0.23 |
| p-NO2 | 7.8 | +0.78 |
This table presents generalized data based on typical trends observed in the hydrolysis of substituted arylphosphonates to illustrate the electronic effects. The values are representative and not from a single specific study on this compound.
The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products, passing through transition states and intermediates. These profiles are typically generated through computational chemistry studies.
For a reaction under kinetic control , the major product is the one that is formed fastest, meaning it proceeds via the pathway with the lowest activation energy (Ea), regardless of the relative stability of the products. wikipedia.orgjackwestin.comlibretexts.org For a reaction under thermodynamic control , the reaction is reversible, and the product distribution is determined by the relative thermodynamic stability of the products, with the most stable product being favored. wikipedia.orgjackwestin.comlibretexts.org
In the context of this compound transformations, consider the Wittig-Horner reaction, where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. Kinetic studies of the reaction between substituted benzyl phosphonates and substituted benzaldehydes suggest that the rate-determining step is the initial formation of an intermediate. arkat-usa.org Large negative entropies of activation provide evidence for a highly ordered, possibly cyclic, transition state. arkat-usa.org
A generalized energy profile for a two-step reaction, such as the acid-catalyzed hydrolysis of this compound, would show two peaks corresponding to the two transition states for the cleavage of each ethoxy group. The relative heights of these energy barriers determine the rate of each step. As kinetic studies suggest the second hydrolysis step is slower, its corresponding transition state (TS2) would be higher in energy than the first (TS1). researchgate.net
| Reaction Step | Description | Relative Energy Barrier (Conceptual) |
|---|---|---|
| Step 1: First Hydrolysis | Cleavage of the first P-OEt bond to form an ester-acid intermediate. | Lower (Faster Rate) |
| Step 2: Second Hydrolysis | Cleavage of the second P-OEt bond from the intermediate to form the final phosphonic acid. | Higher (Slower, Rate-Determining Step) |
This table provides a conceptual summary of the energy profiles for the hydrolysis of arylphosphonates based on kinetic data. researchgate.net
Computational energy decomposition analysis (EDA) can further break down the interaction energy between fragments in a transition state or intermediate into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital relaxation energy, offering deeper mechanistic insight. arxiv.org
Structure-Reactivity Relationship (SAR) Analysis in a Chemical Context
The reactivity of organophosphorus compounds, including this compound, is intricately linked to their molecular structure. Structure-Reactivity Relationship (SAR) analysis in a chemical context explores how variations in the molecular framework influence the compound's behavior in chemical reactions. This involves examining the electronic and steric effects of different functional groups attached to the core phosphonate structure.
For aryl phosphonates like this compound, the substituents on the aromatic ring play a crucial role in modulating the reactivity of the phosphonate group and the aromatic ring itself. The cyano (-CN) group at the meta position in this compound is a key determinant of its chemical properties.
The nature and position of substituents on the aryl ring of an aryl phosphonate can significantly impact its reactivity. These effects are generally categorized as electronic (inductive and resonance effects) and steric.
Electronic Effects:
The cyano group (-CN) is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes the pi-electrons of the phenyl ring. In the case of this compound, the cyano group is at the meta position. At this position, its strong negative inductive effect (-I) dominates, making the phosphorus atom more electrophilic and the P=O bond more polarized. This increased electrophilicity at the phosphorus center can influence its susceptibility to nucleophilic attack.
In reactions involving the phosphonate moiety, such as the Horner-Wadsworth-Emmons reaction, the electron-withdrawing nature of the cyano group facilitates the deprotonation of the α-carbon (if one were present and acidic), thereby increasing the nucleophilicity of the resulting carbanion. However, for this compound itself, the primary influence is on the reactivity of the P=O group and the C-P bond.
For reactions occurring on the aromatic ring, the electron-withdrawing cyano group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.
Studies on related aryl phosphonates have demonstrated that the reactivity is highly dependent on the electronic properties of the substituents. For instance, in C-H borylation reactions of aryl phosphonates, reactions are most efficient with weakly donating or electron-withdrawing groups at the meta position. nih.gov A strong electron-donating group at the meta position can lower the yield of such reactions. nih.gov This suggests that the electron-withdrawing cyano group in this compound would likely favor such transformations.
The following table summarizes the expected influence of different types of substituents on the reactivity of the phosphonate group in aryl phosphonates:
| Substituent Type at meta-position | Electronic Effect | Expected Effect on Phosphonate Reactivity (P=O bond) |
| Strong Electron-Donating (e.g., -OCH₃, -NH₂) | +I, +M | Decreases electrophilicity of phosphorus |
| Weak Electron-Donating (e.g., -CH₃) | +I | Slightly decreases electrophilicity of phosphorus |
| Halogens (e.g., -F, -Cl) | -I > +M | Increases electrophilicity of phosphorus |
| Strong Electron-Withdrawing (e.g., -CN, -NO₂) | -I, -M | Significantly increases electrophilicity of phosphorus |
Steric Effects:
Steric hindrance can also play a significant role in the reactivity of aryl phosphonates. Bulky substituents near the reaction center can impede the approach of reagents, thereby slowing down or preventing a reaction. In the context of this compound, the substituents on the phosphorus atom (the two ethoxy groups) and the cyano group on the phenyl ring are relatively small, suggesting that steric hindrance is not a major factor in many of its reactions.
However, in reactions such as ortho-functionalization of the aromatic ring, the position of other substituents can have a profound steric influence. For example, in ortho C-H borylation reactions, substitution next to the target C-H bond can prevent the reaction from occurring. nih.gov For meta-substituted aryl phosphonates, borylation tends to happen at the less sterically hindered ortho position. nih.gov
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule. In organophosphorus compounds like this compound, these effects are crucial in determining reaction pathways and product stereochemistry.
The geometry around the phosphorus atom in this compound is tetrahedral. The orientation of the ethoxy groups relative to the phenyl ring can influence the accessibility of the phosphorus atom to reagents.
In reactions like the Horner-Wadsworth-Emmons olefination, where a phosphonate-stabilized carbanion reacts with a carbonyl compound, stereoelectronic effects play a critical role in determining the E/Z selectivity of the resulting alkene. While this compound itself does not have an α-proton to form a carbanion for this reaction, related phosphonates like diethyl cyanomethylphosphonate are used for this purpose, and their stereoselectivity is governed by the relative stability of the transition states leading to the different stereoisomers. enamine.net
The interaction of the π-system of the cyanophenyl group with the orbitals of the phosphonate moiety can also be considered a stereoelectronic effect. This interaction can influence the electronic distribution within the molecule and affect its reactivity in various transformations.
Q & A
Q. What are the primary synthetic routes for Diethyl (3-cyanophenyl)phosphonate, and how are they validated?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, which facilitate carbon-phosphorus bond formation between aryl halides and phosphonate precursors. For example, aryl halides (e.g., 3-cyanophenyl bromide) react with diethyl phosphite under catalytic conditions (e.g., Pd(PPh₃)₄) to yield the target compound . Validation involves 31P NMR spectroscopy to confirm the phosphonate group (δ ~20–25 ppm) and LC-MS to verify molecular weight and purity .
Q. How is 31P NMR spectroscopy employed to characterize this compound?
31P NMR is critical for identifying the phosphonate moiety. The chemical shift for diethyl arylphosphonates typically ranges between δ 20–25 ppm, with splitting patterns (e.g., coupling to adjacent protons) providing structural insights. For instance, coupling to the cyano-substituted phenyl ring may result in distinct splitting due to J₃P-H interactions . Integration with 1H NMR and 13C NMR further confirms substituent placement .
Q. What are the typical applications of this compound in organic synthesis?
The compound serves as a versatile intermediate in:
- Cross-coupling reactions : Forms aryl-phosphonate bonds for materials science applications (e.g., surface modifiers) .
- Nucleophilic substitutions : The cyano group enhances electrophilicity, enabling reactions with amines or thiols to generate functionalized phosphonates .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling conditions be optimized for this compound synthesis?
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and yield .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency.
- Temperature control : Reactions are typically conducted at 80–100°C to balance kinetics and side-product formation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. What strategies resolve contradictions in chromatographic or spectroscopic data for phosphonate derivatives?
Discrepancies in gas chromatography (GC) or NMR data can arise from impurities or isomerization. Solutions include:
Q. How does the cyano group influence the reactivity of this compound in enzyme inhibition studies?
The electron-withdrawing cyano group increases the electrophilicity of the phosphorus center, enhancing interactions with enzyme active sites (e.g., cholinesterases). This modulates inhibition kinetics, as observed in Michaelis-Menten assays , where IC₅₀ values correlate with substituent electronic effects .
Q. What are the challenges in using this compound for metal-ion coordination studies?
Challenges include:
- Solubility limitations : The hydrophobic aryl group necessitates DMSO or DMF as solvents.
- Competing interactions : The cyano group may coordinate metals (e.g., Cu²⁺), complicating phosphonate-metal binding analysis. UV-Vis titration and X-ray crystallography help disentangle these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
